molecular formula C21H17FN2O2 B1682908 OC000459 CAS No. 851723-84-7

OC000459

Cat. No.: B1682908
CAS No.: 851723-84-7
M. Wt: 348.4 g/mol
InChI Key: FATGTHLOZSXOBC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

OC000459 potently displaces prostaglandin D2 (PGD2) from human recombinant DP2 . It does not interfere with the ligand binding properties or functional activities of other prostanoid receptors . This compound inhibits chemotaxis of human Th2 lymphocytes and cytokine production by human Th2 lymphocytes .

Cellular Effects

This compound competitively antagonizes eosinophil shape change responses induced by PGD2 in both isolated human leukocytes and human whole blood . It does not inhibit responses to eotaxin, 5-oxo-eicosatetraenoic acid, or complement component C5a . This compound also inhibits the activation of Th2 cells and eosinophils in response to supernatants from IgE/anti-IgE-activated human mast cells .

Molecular Mechanism

This compound is an indole-acetic acid derivative that binds to the DP2 receptor, thereby inhibiting the recruitment and activation of Th2 lymphocytes, eosinophils, and basophils in response to PGD2 . This results in the inhibition of mast cell-dependent activation of both human Th2 lymphocytes and eosinophils .

Temporal Effects in Laboratory Settings

This compound has been shown to be effective in inhibiting blood eosinophilia induced by 13,14-dihydro-15-keto-PGD2 (DK-PGD2) in rats . It also inhibits airway eosinophilia in response to an aerosol of DK-PGD2 in guinea pigs .

Dosage Effects in Animal Models

In animal models, this compound has been found to be orally bioavailable and effective in inhibiting blood eosinophilia induced by DK-PGD2 . The effective dose was found to be 0.04 mg/kg in rats and 0.01 mg/kg in guinea pigs .

Metabolic Pathways

It is known that this compound is an antagonist of the DP2 receptor, which is involved in the prostaglandin D2 pathway .

Transport and Distribution

It is known that this compound is orally bioavailable , suggesting that it can be absorbed and distributed in the body.

Preparation Methods

The synthesis of OC-459 involves several steps, starting with the preparation of the indole-1-acetic acid core. The synthetic route typically includes the following steps:

    Formation of the indole core: The indole core is synthesized through a Fischer indole synthesis reaction, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the fluorine group: The fluorine atom is introduced via electrophilic fluorination using a fluorinating agent such as Selectfluor.

    Formation of the quinoline moiety: The quinoline moiety is synthesized through a Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound in the presence of a base.

    Coupling of the indole and quinoline moieties: The indole and quinoline moieties are coupled through a nucleophilic substitution reaction, forming the final OC-459 structure

Chemical Reactions Analysis

OC-459 undergoes various chemical reactions, including:

Scientific Research Applications

Asthma Management

OC000459 has been investigated for its efficacy in managing asthma, particularly in patients experiencing allergic airway responses.

  • Study Findings : A double-blind, placebo-controlled study demonstrated that this compound significantly inhibited the late asthmatic response (LAR) to allergen challenges. The compound resulted in a 25.4% reduction in the area under the curve (AUC) for forced expiratory volume in one second (FEV1) compared to placebo (p=0.018) . Additionally, it reduced sputum eosinophil counts significantly (p=0.002), indicating its potential to mitigate eosinophilic inflammation .
  • Meta-Analysis : A meta-analysis of randomized controlled trials confirmed that this compound could improve pulmonary function metrics such as FEV1 and peak expiratory flow rates in asthma patients .
StudyParticipantsTreatment DurationKey Findings
26 patients with asthma15 days25.4% reduction in LAR AUC; reduced sputum eosinophils
Various studiesVariesImprovement in FEV1 and peak expiratory flow rates

Eosinophilic Esophagitis

This compound has also shown promise in treating eosinophilic esophagitis, a condition marked by eosinophil infiltration in the esophagus.

  • Clinical Trial Results : In an 8-week study involving corticosteroid-dependent or refractory eosinophilic esophagitis patients, this compound led to a significant reduction in esophageal eosinophil counts from an average of 114.83 to 73.26 eos/hpf (p=0.0256). The physician's global assessment of disease activity also improved significantly (p=0.035) .
StudyParticipantsTreatment DurationKey Findings
26 patients with eosinophilic esophagitis8 weeksSignificant reduction in esophageal eosinophils; improved disease activity

Safety and Tolerability

This compound has been reported to have a favorable safety profile. In clinical trials, no serious adverse events were noted, indicating that it may be well-tolerated among patients with chronic inflammatory diseases .

Comparison with Similar Compounds

OC-459 is unique among CRTH2 antagonists due to its high selectivity and potency. Similar compounds include:

    Fevipiprant (QAW039): Another CRTH2 antagonist with potential therapeutic applications in allergic diseases.

    Ramatroban: A CRTH2 antagonist used in the treatment of allergic rhinitis and asthma.

    AZD-1981: A CRTH2 antagonist that has been investigated for its potential in treating asthma and other allergic conditions.

OC-459 stands out due to its favorable pharmacokinetic profile and strong binding affinity to the CRTH2 receptor, making it a promising candidate for further development in the treatment of allergic and inflammatory diseases.

Biological Activity

OC000459, also known as Timapiprant, is a selective antagonist of the Chemoattractant Receptor-Homologous Molecule on Th2 cells (CRTH2). This compound has garnered attention for its potential therapeutic applications in conditions characterized by eosinophilic inflammation, such as asthma and eosinophilic esophagitis (EoE). This article reviews the biological activity of this compound based on recent clinical trials and research findings.

This compound functions by inhibiting the action of prostaglandin D2 (PGD2) on CRTH2 receptors, which are predominantly expressed on Th2 cells, eosinophils, and basophils. By blocking these receptors, this compound reduces the chemotaxis and activation of eosinophils, thereby mitigating inflammation associated with allergic responses and eosinophilic disorders .

Clinical Efficacy in Asthma

A double-blind, placebo-controlled study assessed the efficacy of this compound in patients with moderate persistent asthma. Key findings include:

  • Forced Expiratory Volume (FEV1) : this compound demonstrated a significant reduction in the late asthmatic response (LAR) with a 25.4% inhibition in the area under the curve (AUC) for FEV1 compared to placebo (p=0.018). The maximum percentage change in FEV1 was also noted to be lower after this compound treatment, although not statistically significant .
  • Eosinophil Counts : Post-allergen challenge, patients treated with this compound showed a significant decrease in eosinophil percentages in induced sputum samples, with geometric means of 5.6% compared to 18.1% for placebo (p=0.002) .

Table 1: Eosinophil Counts in Induced Sputum Samples

TreatmentTotal Cell Count (×10^6 cells·g−1 sputum)Neutrophils (%)Eosinophils (%)
Placebo2.03 ± 1.944.7 ± 4.018.1 (10.0–33.2)
This compound2.36 ± 2.559.9 ± 23.05.6 (2.7–11.6)

Clinical Efficacy in Eosinophilic Esophagitis

In another study focusing on EoE, patients resistant to corticosteroids were treated with this compound over eight weeks:

  • Eosinophil Load : The treatment resulted in a significant reduction in esophageal eosinophil infiltration from an average of 114.83 eos/hpf to 73.26 eos/hpf (p=0.0256), while no significant change was observed in the placebo group .
  • Clinical Assessment : The physician's global assessment of disease activity improved significantly from 7.13 to 5.18 (p=0.035), indicating better clinical outcomes for patients receiving this compound.

Table 2: Eosinophil Infiltration Before and After Treatment

TreatmentBaseline Eosinophils (eos/hpf)Post-Treatment Eosinophils (eos/hpf)
Placebo102.8099.47
This compound114.8373.26

Safety Profile

This compound has been reported to have a favorable safety profile across studies, with no serious adverse events noted during clinical trials . Common side effects were minimal and did not lead to discontinuation of therapy.

Properties

IUPAC Name

2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2/c1-13-17(11-16-8-6-14-4-2-3-5-19(14)23-16)18-10-15(22)7-9-20(18)24(13)12-21(25)26/h2-10H,11-12H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATGTHLOZSXOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234343
Record name OC-000459
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851723-84-7
Record name OC-000459
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851723847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OC-459
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11900
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OC-000459
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIMAPIPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04XB9TB8OL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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